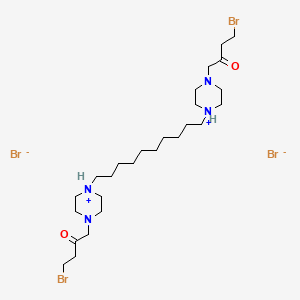
1,1'-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is a synthetic organic compound It is characterized by the presence of two piperazinium rings connected by a decane chain, with each piperazinium ring further substituted with a 3-bromo-1-oxopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide typically involves multiple steps:
Formation of the Piperazinium Rings: The initial step involves the synthesis of the piperazinium rings. This can be achieved by reacting piperazine with methylating agents under controlled conditions.
Introduction of the Decane Chain: The next step involves linking the two piperazinium rings with a decane chain. This can be done through a nucleophilic substitution reaction, where a decane dihalide reacts with the piperazinium rings.
Substitution with 3-Bromo-1-Oxopropyl Groups: The final step involves the substitution of the piperazinium rings with 3-bromo-1-oxopropyl groups. This can be achieved by reacting the intermediate compound with 3-bromo-1-oxopropyl bromide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atoms, leading to the formation of de-brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: De-brominated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(1,6-Hexanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with a shorter hexane chain instead of a decane chain.
1,1’-(1,8-Octanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with an octane chain.
Uniqueness
1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is unique due to its longer decane chain, which can influence its chemical properties and interactions
Propiedades
Número CAS |
95461-42-0 |
|---|---|
Fórmula molecular |
C26H50Br4N4O2 |
Peso molecular |
770.3 g/mol |
Nombre IUPAC |
4-bromo-1-[4-[10-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]decyl]piperazin-4-ium-1-yl]butan-2-one;dibromide |
InChI |
InChI=1S/C26H48Br2N4O2.2BrH/c27-11-9-25(33)23-31-19-15-29(16-20-31)13-7-5-3-1-2-4-6-8-14-30-17-21-32(22-18-30)24-26(34)10-12-28;;/h1-24H2;2*1H |
Clave InChI |
ONONNEWQYKFTCG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC[NH+]1CCCCCCCCCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


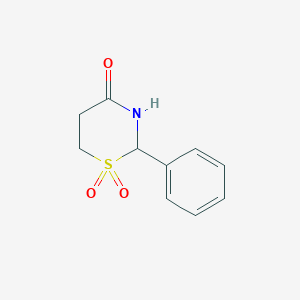
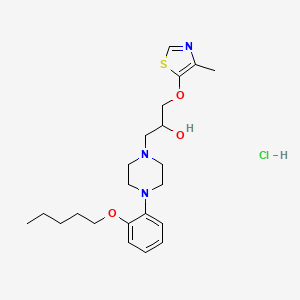

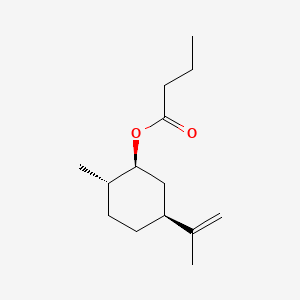

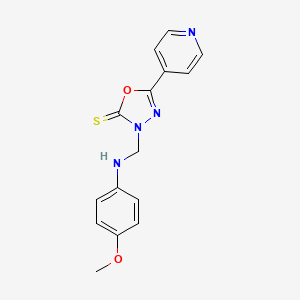

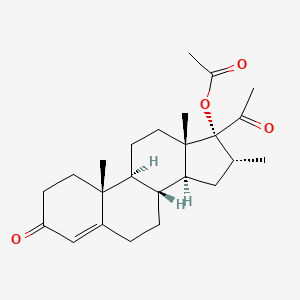

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
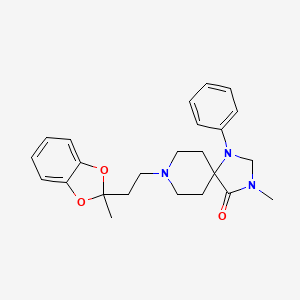
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)


